1-cyclopentyl-5-methyl-1H-pyrazole
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Overview
Description
1-Cyclopentyl-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a cyclopentyl group at the first position and a methyl group at the fifth position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with acetylacetone in the presence of hydrazine hydrate, followed by cyclization under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Oxidation: 1-Cyclopentyl-5-methyl-1H-pyrazole can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into a more reduced form, often involving hydrogenation processes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where various nucleophiles can replace the hydrogen atoms on the pyrazole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
Major Products Formed: Products of these reactions include oxidized pyrazoles, reduced pyrazoles, and substituted pyrazoles, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-cyclopentyl-5-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism.
Comparison with Similar Compounds
1-Cyclopentyl-5-methyl-1H-pyrazole is compared to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole. While these compounds share structural similarities, this compound is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
3,5-Dimethyl-1H-pyrazole
1-Ethyl-5-methyl-1H-pyrazole
1-Propyl-5-methyl-1H-pyrazole
1-Butyl-5-methyl-1H-pyrazole
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-6-7-10-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECUYVZZAGNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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